An In-depth Technical Guide to 3-(4-Bromo-2-methylphenyl)propan-1-ol
An In-depth Technical Guide to 3-(4-Bromo-2-methylphenyl)propan-1-ol
Introduction and Chemical Identity
3-(4-Bromo-2-methylphenyl)propan-1-ol is a primary alcohol featuring a benzene ring substituted with a bromine atom and a methyl group. The presence of the bromine atom, a common feature in medicinal chemistry, suggests its potential as a synthetic intermediate for creating more complex molecules.[1][2][3] The propanol side chain and the substitution pattern on the aromatic ring are indicative of compounds explored for their olfactory properties, hinting at applications in the fragrance industry.[4][5][6][7]
Molecular Structure:
Figure 2: Proposed synthetic workflow for 3-(4-Bromo-2-methylphenyl)propan-1-ol.
Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-3-(4-Bromo-2-methylphenyl)acrylaldehyde
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Wittig-Horner Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add diethyl (2-oxoethyl)phosphonate (1.1 equivalents) dropwise via the dropping funnel.
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Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
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Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 4-bromo-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
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Reaction: Stir the reaction mixture at room temperature overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the α,β-unsaturated aldehyde.
Step 2: Reduction to 3-(4-Bromo-2-methylphenyl)propan-1-ol
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Dissolution: Dissolve the (E)-3-(4-Bromo-2-methylphenyl)acrylaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction: Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
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Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 3-(4-Bromo-2-methylphenyl)propan-1-ol.
Spectroscopic Profile (Predicted)
Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and established spectroscopic principles.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic, propyl chain, and methyl protons.
| Chemical Shift (ppm, Predicted) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~3.65 | t | 2H | -CH₂OH |
| ~2.65 | t | 2H | Ar-CH₂- |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.85 | m | 2H | -CH₂-CH₂OH |
| ~1.50 | t | 1H | -OH |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show ten distinct signals.
| Chemical Shift (ppm, Predicted) | Assignment |
| ~140 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~120 | Ar-C-Br (quaternary) |
| ~62 | -CH₂OH |
| ~34 | Ar-CH₂- |
| ~31 | -CH₂-CH₂OH |
| ~19 | Ar-CH₃ |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio. [8][9][10][11]
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Molecular Ion (M⁺): A prominent pair of peaks at m/z 228 and 230 of approximately equal intensity.
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Key Fragments:
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Loss of H₂O: [M-18]⁺ at m/z 210 and 212.
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Loss of the propanol side chain: [M-C₃H₇O]⁺ at m/z 169 and 171 (bromotoluene fragment).
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Benzylic cleavage: [C₈H₈Br]⁺ at m/z 199 and 201.
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Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the hydroxyl and aromatic functionalities. [12][13][14][15]
| Wavenumber (cm⁻¹, Predicted) | Functional Group | Vibration |
|---|---|---|
| ~3350 (broad) | O-H | Stretching |
| ~3050-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1050 | C-O | Stretching |
| ~820 | C-H (aromatic) | Out-of-plane bending |
Potential Applications
Fragrance and Perfumery
Phenylpropanol derivatives are known for their pleasant floral and green odors and are used extensively in the fragrance industry. [6][16]The specific substitution pattern of 3-(4-Bromo-2-methylphenyl)propan-1-ol, particularly the presence of the methyl group, could impart unique olfactory characteristics, potentially a variation of the "muguet" (lily-of-the-valley) scent. [7]Further sensory evaluation would be required to confirm its specific odor profile and potential as a fragrance ingredient.
Pharmaceutical and Medicinal Chemistry
Brominated aromatic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). [1][3]The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. [17]Additionally, the introduction of a bromine atom can modulate the pharmacokinetic properties of a molecule, including its metabolic stability and binding affinity to biological targets. [2]This compound could, therefore, serve as a building block in the discovery of new therapeutic agents.
Safety and Handling
As no specific safety data sheet is available for 3-(4-Bromo-2-methylphenyl)propan-1-ol, general precautions for handling substituted benzyl alcohols should be followed. [18][19][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [21]* Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [18][19][21]Keep away from heat, sparks, and open flames. [18]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [21]* First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
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